BENGHE Foundational & Exploratory

Check Availability & Pricing

In-Depth Technical Guide to 6-Bromo-2-chloro-3-
methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

6-Bromo-2-chloro-3-
Compound Name:
methylquinoline

Cat. No.: B049880

For Researchers, Scientists, and Drug Development Professionals
CAS Number: 113092-96-9

This technical guide provides a comprehensive overview of 6-Bromo-2-chloro-3-
methylquinoline, a halogenated quinoline derivative of significant interest in medicinal
chemistry and drug discovery. This document details its physicochemical properties, outlines a
potential synthetic route with experimental protocols, and explores its applications as a
versatile building block in the development of novel therapeutic agents.

Core Physicochemical Properties

6-Bromo-2-chloro-3-methylquinoline is a solid at room temperature with a molecular formula
of C10H7BrCIN.[1] Its structure features a quinoline core substituted with a bromine atom at the
6-position, a chlorine atom at the 2-position, and a methyl group at the 3-position. These
substitutions create a unique electronic and steric profile, making it a valuable intermediate for
further chemical modifications.
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Property Value Reference
CAS Number 113092-96-9 [1]
Molecular Formula C10H7BrCIN [1]
Molecular Weight 256.53 g/mol [2]
Melting Point 142-146 °C [2]
Boiling Point (Predicted) 342.2 + 37.0 °C at 760 mmHg [2]
Density (Predicted) 1.591 + 0.06 g/cm?3 [2]
Refractive Index (Predicted) 1.66 [2]
Storage Temperature 2-8°C [3]

Synthesis and Experimental Protocols

The synthesis of 6-Bromo-2-chloro-3-methylquinoline can be approached through multi-step
sequences common in quinoline chemistry. While a specific, detailed experimental protocol for
this exact molecule is not readily available in the public domain, a general synthetic strategy
can be inferred from the preparation of analogous compounds. A plausible route involves the
cyclization of a substituted aniline followed by chlorination.

Hypothetical Synthetic Pathway:
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A potential synthetic route to 6-Bromo-2-chloro-3-methylquinoline.

General Experimental Protocol (based on analogous syntheses):

o Step 1: Acetylation of 4-Bromoaniline. 4-Bromoaniline is reacted with acetic anhydride in the
presence of a suitable solvent to yield N-(4-bromophenyl)acetamide. This step serves to
protect the amino group for the subsequent cyclization reaction.

e Step 2: Cyclization to form the Quinolinone Core. The resulting acetamide undergoes a
cyclization reaction, such as the Combes quinoline synthesis, with a 3-diketo compound (in
this case, a derivative that would introduce the 3-methyl group) in the presence of a strong
acid catalyst like sulfuric acid. This reaction forms the core quinolinone ring structure.

o Step 3: Chlorination of the Quinolinone. The intermediate, 6-Bromo-3-methylquinolin-2(1H)-
one, is then treated with a chlorinating agent, most commonly phosphorus oxychloride
(POCI3), to convert the hydroxyl group at the 2-position to a chlorine atom, yielding the final
product, 6-Bromo-2-chloro-3-methylquinoline. The reaction mixture is typically heated to
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ensure complete conversion, and the product is isolated by careful quenching with ice and

subsequent extraction and purification.

Reactivity and Potential for Functionalization

The chemical structure of 6-Bromo-2-chloro-3-methylquinoline offers several sites for further

functionalization, making it a versatile scaffold in synthetic chemistry.

o The Chlorine Atom at C2: The 2-chloro substituent is a key reactive site. It can be readily

displaced by a variety of nucleophiles, including amines, alcohols, and thiols, through

nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide

range of functional groups at this position, which is a common strategy in the development of

kinase inhibitors.

o The Bromine Atom at C6: The 6-bromo position is amenable to various cross-coupling

reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions enable

the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction

of diverse aryl, heteroaryl, and alkyl groups.

e The Methyl Group at C3: The methyl group can potentially be functionalized through radical

reactions or by oxidation to a carboxylic acid, providing another handle for modification.

lllustrative Reactivity:
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Key reactive sites on 6-Bromo-2-chloro-3-methylquinoline.

Applications in Drug Discovery
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Quinoline derivatives are a well-established class of compounds in medicinal chemistry, with
many exhibiting a broad range of biological activities.[4] Halogenated quinolines, in particular,
are of interest due to the ability of halogen atoms to modulate the physicochemical properties
of a molecule, such as its lipophilicity and metabolic stability, and to participate in halogen
bonding with biological targets.[4]

While specific biological activities for 6-Bromo-2-chloro-3-methylquinoline are not
extensively documented, its structural features suggest its potential as a key intermediate in
the synthesis of compounds targeting various diseases. Analogues of 6-bromo-3-
methylquinoline have been investigated as potential inhibitors of prostaglandin F2a, which is
associated with preterm labor.[5]

Potential Therapeutic Areas:

e Oncology: The quinoline scaffold is a common feature in many kinase inhibitors used in
cancer therapy. The 2-chloro position is a prime site for introducing moieties that can interact
with the hinge region of kinase active sites. The 6-bromo position allows for modifications
that can extend into other pockets of the binding site to enhance potency and selectivity.

 Infectious Diseases: Quinolines have a long history in the treatment of infectious diseases,
most notably as antimalarials. The unique substitution pattern of this compound could be
exploited to develop novel anti-infective agents.

» Inflammatory Diseases: As suggested by the investigation of its analogues as prostaglandin
F2a inhibitors, this scaffold could be valuable in the development of new anti-inflammatory
drugs.[5]

Drug Development Workflow:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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